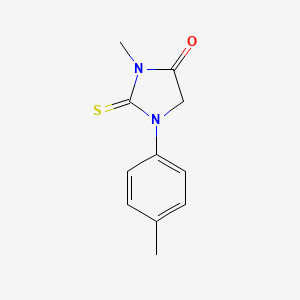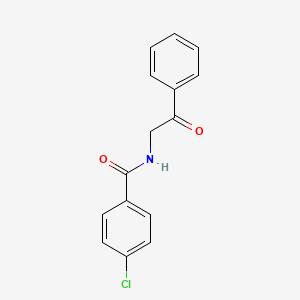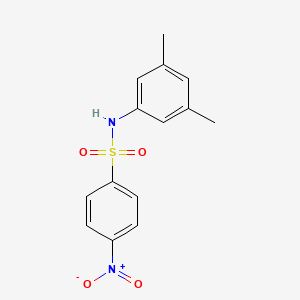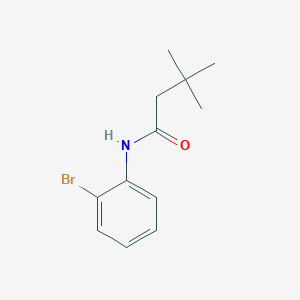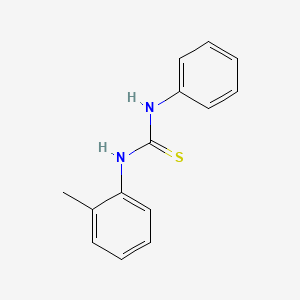
N-(3,4-dichlorophenyl)-N'-(2-hydroxy-1,1-dimethylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N'-(2-hydroxy-1,1-dimethylethyl)urea, commonly known as Diuron, is a herbicide that has been widely used in agriculture since the 1950s. It belongs to the family of urea herbicides and is known for its effectiveness in controlling weeds. Diuron has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and its potential future directions in scientific research.
Mécanisme D'action
Diuron works by inhibiting photosynthesis in plants, which ultimately leads to their death. It does this by blocking electron transport in the photosynthetic chain, which reduces the production of ATP and NADPH. This results in a decrease in the amount of energy available for the plant to carry out its metabolic processes. Diuron is specific to photosynthetic organisms and does not affect non-photosynthetic organisms.
Biochemical and Physiological Effects:
Diuron has been shown to have various biochemical and physiological effects on plants. It has been found to inhibit the activity of various enzymes involved in photosynthesis, such as ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) and photosystem II. This results in a decrease in the production of carbohydrates and oxygen. Diuron has also been shown to affect the growth and development of plants, including the inhibition of root elongation and the reduction of leaf area.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron has several advantages when used in lab experiments. It is readily available, stable, and has a long shelf life. It is also relatively inexpensive compared to other herbicides. However, Diuron does have some limitations. It is highly toxic and should be handled with care. It can also have a negative impact on non-target organisms, such as aquatic plants and animals. Additionally, the use of Diuron in experiments may not accurately reflect the effects of herbicides in natural environments.
Orientations Futures
There are several potential future directions for the study of Diuron. One area of research could be the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research could be the investigation of the effects of Diuron on non-target organisms and its potential impact on ecosystems. Additionally, Diuron could be studied for its potential use in the treatment of cancer or other diseases. Overall, the study of Diuron has the potential to contribute to the development of new herbicides and the understanding of the impact of herbicides on the environment.
Méthodes De Synthèse
Diuron can be synthesized through various methods, including the reaction of 3,4-dichloroaniline with isobutyl isocyanate, followed by the reaction with hydroxylamine hydrochloride. Another method involves the reaction of 3,4-dichloroaniline with phosgene, followed by the reaction with isobutanol and hydroxylamine hydrochloride. These methods have been studied and optimized for maximum yield and purity.
Applications De Recherche Scientifique
Diuron has been widely used in scientific research for its herbicidal properties. It has been used to study the effects of herbicides on plant growth and development. Diuron has also been studied for its potential use as an anti-tumor agent, due to its ability to inhibit cell proliferation. Additionally, Diuron has been used in environmental studies to determine its persistence and potential impact on aquatic ecosystems.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-11(2,6-16)15-10(17)14-7-3-4-8(12)9(13)5-7/h3-5,16H,6H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDHFQGNUVDMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

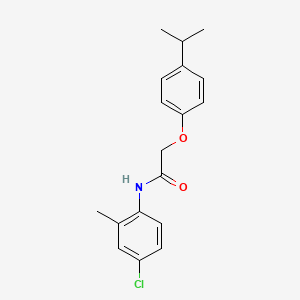
![2-(benzylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5766327.png)
![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5766334.png)
![ethyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5766341.png)
![N-[4-(diethylamino)benzyl]-1-ethyl-1H-benzimidazol-2-amine](/img/structure/B5766344.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-pyrrolidinecarboxamide](/img/structure/B5766372.png)

![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5766385.png)

